molecular formula C18H15NO2S B2971623 3-phenoxy-N-[(thiophen-2-yl)methyl]benzamide CAS No. 851397-82-5

3-phenoxy-N-[(thiophen-2-yl)methyl]benzamide

Cat. No. B2971623
CAS RN: 851397-82-5
M. Wt: 309.38
InChI Key: JKLVSWSLRNAYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • CAS Number : 851397-82-5

Molecular Structure Analysis

  • A thiophene ring (substituted at the 2-position of the benzamide)

Scientific Research Applications

Synthesis and Characterization of New Compounds

  • The synthesis of acylthioureas and their characterization by elemental analysis, IR, and NMR spectroscopy. These derivatives demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel anti-microbial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Antimicrobial Activities

  • Research on acylthiourea derivatives revealed their effectiveness at low concentrations against both Gram-positive and Gram-negative bacteria as well as fungi. These compounds were synthesized by reacting 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate with primary aromatic amines. The level of antimicrobial activity varied with the type, number, and position of the substituent on the phenyl group attached to the thiourea nitrogen (Carmen Limban, A. Missir, I. Chiriţă, G. Nițulescu, M. Cǎproiu, M. Chifiriuc, A. Israil, 2011).

Novel Materials and Polymerization Catalysts

  • A study on the catalytic behavior of anionic rare-earth metal amides stabilized by phenoxy-amido ligands for the polymerization of lactide showed the potential of these complexes in materials science. These complexes were characterized and explored for their catalytic activity in ring-opening polymerization of l-lactide, demonstrating the versatility of such compounds in polymer science (Min-Yi Lu, Yingming Yao, Yong Zhang, Q. Shen, 2010).

properties

IUPAC Name

3-phenoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c20-18(19-13-17-10-5-11-22-17)14-6-4-9-16(12-14)21-15-7-2-1-3-8-15/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLVSWSLRNAYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenoxy-N-[(thiophen-2-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.